6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Description
6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound featuring a partially saturated quinoline backbone with a methyl group at position 6 and a carboxylic acid moiety at position 6. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery. The compound is synthesized via methods analogous to those for helquinoline derivatives, involving cyclization and functionalization of precursor amines and ketones .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h5-6,12H,2-4H2,1H3,(H,13,14) |
InChI Key |
NZPPWKLDSKVGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)NCCC2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Phenethylamine Derivatives
The Friedel-Crafts acylation of homoveratrylamine (3,4-dimethoxyphenethylamine) with acetic anhydride or substituted carboxylic acids in polyphosphoric acid (PPA) forms ketoamide intermediates. Subsequent reduction with NaBH₄ yields hydroxyamides, which undergo acid-catalyzed cyclization to produce 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Procedure :
-
Acylation : Homoveratrylamine reacts with acetic anhydride in PPA at 80°C for 4 hours.
-
Reduction : The ketoamide intermediate is reduced with NaBH₄ in methanol at 0°C.
-
Cyclization : The hydroxyamide is treated with p-toluenesulfonic acid (PTSA) in dichloromethane at room temperature.
Optimization :
-
Key Factor : Excess PPA ensures complete acylation, while NaBH₄ stoichiometry prevents over-reduction.
Transition Metal-Catalyzed Carbonylation
Palladium-Catalyzed Carbonylation of Dichloroquinoline
A patent (CN101781247B) describes the synthesis of 6-methyl-3-quinolinecarboxylic acid via carbonylation of 6-methyl-2,3-dichloroquinoline under CO pressure. Hydrolysis and decarboxylation yield the target compound.
Procedure :
-
Carbonylation : 6-Methyl-2,3-dichloroquinoline, PdCl₂, and triphenylphosphine in methanol react under 20 atm CO at 150°C for 3 hours.
-
Hydrolysis : The dicarboxylate intermediate is treated with 10% NaOH.
-
Decarboxylation : Heating in anisole at 153°C removes the methoxycarbonyl group.
Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Carbonylation | PdCl₂, PPh₃, CO, 150°C | 75 |
| Hydrolysis | NaOH, reflux | 85 |
| Decarboxylation | Anisole, 153°C | 90 |
Advantage : High regioselectivity and scalability.
Biocatalytic Deracemization for Enantiopure Synthesis
D-Amino Acid Oxidase (DAAO)-Mediated Kinetic Resolution
A chemoenzymatic method employs Fusarium solani DAAO to resolve racemic 1,2,3,4-tetrahydroisoquinoline carboxylic acids. While initially applied to 3-carboxyl derivatives, the protocol is adaptable to 8-carboxyl analogs.
Procedure :
-
Oxidation : Racemic substrate is treated with DAAO and O₂, converting the (R)-enantiomer to the imine.
-
Reduction : Ammonia-borane reduces the imine back to the (S)-enantiomer.
Performance :
Hydrolysis of Ester Precursors
Saponification of Methyl 6-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylate
The methyl ester (CAS: 1823899-17-7) is hydrolyzed under basic conditions to yield the carboxylic acid.
Procedure :
-
Reagents : 1 M NaOH in methanol/water (1:1).
-
Conditions : Reflux for 2 hours.
-
Workup : Acidify with HCl to pH 2; precipitate the product.
Green Chemistry Approaches Using Micellar Catalysis
SDS Micelle-Promoted Domino Reaction
Aqueous sodium dodecyl sulfate (SDS) micelles catalyze the domino imino Diels-Alder reaction of 4-methoxyaniline with ketoesters. While optimized for 2-methyltetrahydroquinolines, substitution at the 6-position is feasible.
Procedure :
-
Reaction : 4-Methoxyaniline, ethyl acetoacetate, and SDS in water at 80°C for 6 hours.
-
Cyclization : PTSA in dichloromethane.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Enantioselectivity |
|---|---|---|---|---|
| Friedel-Crafts | 85–97 | Low | High | None |
| Carbonylation | 75–90 | High | Moderate | None |
| Biocatalytic | >98 | Moderate | Low | >99% ee |
| Ester Hydrolysis | 92 | Low | High | None |
| Micellar Catalysis | 78 | Low | Moderate | None |
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions .
Scientific Research Applications
Cardiovascular Applications
Cholesteryl Ester Transfer Protein Inhibition
One of the prominent applications of 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is its role as a modulator of high-density lipoprotein (HDL) levels. Compounds derived from this structure have been investigated for their ability to inhibit cholesteryl ester transfer protein (CETP), which is crucial in regulating lipid metabolism and cardiovascular health. Inhibition of CETP can lead to increased HDL cholesterol levels, thereby reducing the risk of atherosclerosis and coronary heart disease .
Therapeutic Formulations
The compound has been included in various therapeutic formulations aimed at treating cardiovascular diseases. These formulations often combine this compound with other agents to enhance efficacy and reduce side effects associated with traditional therapies .
Cancer Treatment
Bcl-2 Inhibition
Recent studies have highlighted the potential of this compound derivatives as inhibitors of Bcl-2 family proteins. These proteins are known to play a significant role in regulating apoptosis in cancer cells. Compounds derived from this structure have shown promising results in binding affinity assays against Bcl-2 and Mcl-1 proteins, indicating potential as anti-cancer agents .
Induction of Apoptosis
In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, one study reported that a specific derivative could induce cell death in Jurkat cells through a dose-dependent mechanism .
Neuroprotective Effects
Potential for Parkinson's Disease Treatment
This compound has been explored for its neuroprotective properties, particularly in the context of Parkinson's disease. Its derivatives have been studied as peripheral catechol-O-methyltransferase inhibitors (COMTIs), which could offer therapeutic benefits by enhancing dopamine availability in the brain .
Synthesis and Biological Evaluation
Research has focused on synthesizing various derivatives of this compound to evaluate their neuroprotective effects and pharmacological profiles. The synthesis often employs chiral intermediates to enhance the biological activity of the resulting compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Key Findings :
- Chloro derivatives exhibit higher electrophilicity due to the electron-withdrawing Cl group, impacting their interaction with biological targets .
Ring Saturation and Aromaticity
The degree of ring saturation distinguishes tetrahydroquinolines from fully aromatic quinolines:
Impact on Activity :
- Tetrahydroquinolines are more conformationally flexible, enabling better adaptation to enzyme active sites .
- Aromatic quinolines, such as 6-methylquinoline-8-carboxylic acid (CAS 10349-57-2), exhibit stronger binding to hydrophobic pockets but lower solubility .
Functional Group Modifications at Position 8
The carboxylic acid group at position 8 can be modified or replaced:
Notable Trends:
- Carboxylic acid groups improve water solubility and facilitate salt formation, critical for oral bioavailability .
- Trifluoromethyl groups enhance resistance to oxidative degradation, extending half-life in vivo .
Positional Isomerism
The placement of substituents on the quinoline backbone alters biological activity:
Structural Insights :
- Methyl groups at C6 (vs. C5) optimize steric compatibility with target proteins, as seen in helquinoline analogs .
Biological Activity
6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline backbone with a carboxylic acid group at the 8-position and a methyl group at the 6-position. Its molecular formula is . The unique substitution pattern contributes to its distinct biological activity profile compared to other tetrahydroquinoline derivatives.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro. Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, assays have shown that it possesses binding affinities to Bcl-2 family proteins, which are crucial in regulating apoptosis .
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Bcl-2 | 5.2 | Induces apoptosis |
| Compound 11t | Mcl-1 | Not specified | Activates caspase-3 |
Neuroprotective Effects
The neuroprotective effects of this compound are also under investigation. It is believed to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal studies have suggested that it can improve cognitive function by enhancing cholinergic signaling .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially enhancing synaptic transmission and neuroprotection.
Case Studies
- Antimicrobial Efficacy : In a study assessing its activity against Mycobacterium tuberculosis (Mtb), derivatives of quinoline carboxylic acids were tested for their ability to inhibit both replicating and non-replicating forms of the bacterium. The results indicated significant inhibitory activity at low concentrations .
- Cancer Cell Studies : A series of experiments involving various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to control groups .
Q & A
Basic: What are the established synthetic routes for 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. A common approach includes:
- Cyclocondensation : Starting from substituted aniline derivatives, cyclization via acid catalysis (e.g., polyphosphoric acid) forms the tetrahydroquinoline core .
- Carboxylic Acid Introduction : Late-stage oxidation or carboxylation at position 8, often using KMnO₄ or CO₂ under high pressure .
- Methyl Group Installation : Alkylation or Friedel-Crafts acylation followed by reduction, depending on the substitution pattern .
Critical intermediates should be characterized by NMR and HPLC to ensure regiochemical fidelity.
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify the tetrahydroquinoline scaffold (e.g., δ 2.5–3.5 ppm for methylene protons) and carboxylic acid resonance (δ ~170 ppm in ¹³C) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 235.1 for C₁₂H₁₃NO₂).
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydro ring system .
Basic: How do the methyl and carboxylic acid groups influence its chemical reactivity?
- Methyl Group (C6) : Enhances lipophilicity and steric hindrance, affecting binding to hydrophobic enzyme pockets. It may also stabilize the chair conformation of the tetrahydro ring .
- Carboxylic Acid (C8) : Enables salt formation (e.g., sodium or ammonium salts) for improved aqueous solubility. It participates in hydrogen bonding with biological targets or metal ions in coordination chemistry .
Advanced: How can synthesis yields be optimized for large-scale production?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance carboxylation step yields by stabilizing intermediates .
- Temperature Control : Maintaining ≤80°C during acid-sensitive steps prevents decarboxylation .
Advanced: What experimental designs are recommended to study interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) using immobilized enzyme models.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
- Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant enzyme activity .
Advanced: How does the compound’s stability vary under physiological conditions?
- pH-Dependent Degradation : The carboxylic acid group may undergo decarboxylation at pH < 3 or > 10. Stability assays in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) are critical .
- Photostability : UV-Vis studies under ICH guidelines (e.g., Q1B) assess degradation under light exposure.
Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Trifluoromethyl Substitution (C6) : Increases metabolic stability but reduces solubility (logP +0.5) .
- Hydroxy vs. Carboxylic Acid (C8) : Carboxylic acid derivatives show stronger metal-binding activity, while hydroxy analogs exhibit better membrane permeability .
- Ring Saturation : Tetrahydroquinolines (vs. fully aromatic) improve bioavailability by reducing planar rigidity .
Advanced: How to resolve contradictions in reported biological activity data?
- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required for reliable assays) .
- Assay Standardization : Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) and control for buffer composition (e.g., divalent cations affecting metal-dependent activity) .
- Reproducibility Checks : Independent validation in blinded studies minimizes batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
